2,4,6-Triisopropylbenzenesulfonyl chloride
Overview
Description
2,4,6-Triisopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C15H23ClO2S. It is commonly used in organic synthesis as a sulfonylating agent. This compound is known for its high reactivity and is often employed in the preparation of various chemical intermediates and pharmaceuticals .
Scientific Research Applications
2,4,6-Triisopropylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
2,4,6-Triisopropylbenzenesulfonyl chloride, also known as Tripsyl chloride, is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the reactant molecules in these synthesis reactions.
Mode of Action
Tripsyl chloride acts as a sulfonylating agent in organic synthesis . It introduces a sulfonyl group (SO2) into the target molecule, thereby altering its structure and properties .
Biochemical Pathways
Tripsyl chloride is used in the synthesis of glycerophospholipids and in the analysis of phosphonolipids in egg yolk by HPLC/MS technique . It also acts as a coupling reagent for the synthesis of oligonucleotides and as sulfonates of pyrimidine nucleosides . These biochemical pathways are crucial in the fields of biochemistry and molecular biology.
Result of Action
The introduction of a sulfonyl group by Tripsyl chloride can significantly alter the properties of the target molecule, enabling it to participate in further chemical reactions or to exhibit new biological activities . For example, in the synthesis of oligonucleotides, the sulfonyl group can act as a protecting group, allowing for the selective synthesis of specific sequences .
Action Environment
The action of Tripsyl chloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the sulfonylation reaction may require specific conditions to proceed efficiently. Additionally, Tripsyl chloride is sensitive to moisture and should be stored in a dry environment .
Safety and Hazards
Future Directions
The future directions of 2,4,6-Triisopropylbenzenesulfonyl chloride could involve its continued use in the synthesis of glycerophospholipids and in the analysis of phosphonolipids in egg yolk by HPLC/MS technique . It could also continue to be used as a coupling reagent for the synthesis of oligonucleotides .
Biochemical Analysis
Biochemical Properties
2,4,6-Triisopropylbenzenesulfonyl chloride is known to interact with various biomolecules. It is used in the synthesis of glycerophospholipids and acts as a coupling reagent for the synthesis of oligonucleotides . The nature of these interactions is primarily through the formation of covalent bonds during the synthesis process .
Cellular Effects
Given its role in the synthesis of oligonucleotides, it may influence cellular functions such as gene expression and cellular metabolism indirectly .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a coupling reagent in the synthesis of oligonucleotides . It may bind to biomolecules and influence enzyme activity during this process .
Temporal Effects in Laboratory Settings
It is known to be moisture sensitive .
Metabolic Pathways
Given its role in the synthesis of oligonucleotides, it may interact with enzymes and cofactors involved in nucleotide metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triisopropylbenzenesulfonyl chloride can be synthesized through the sulfonation of 2,4,6-triisopropylbenzene using chlorosulfonic acid. The reaction typically involves the following steps :
Sulfonation: 2,4,6-Triisopropylbenzene is reacted with chlorosulfonic acid at a controlled temperature (5-15°C) to form the sulfonic acid intermediate.
Chlorination: The sulfonic acid intermediate is then treated with thionyl chloride or phosphorus pentachloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonate esters and amides.
Coupling Reactions: It is used as a coupling reagent in the synthesis of oligonucleotides and other complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions involving this compound.
Major Products Formed
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonamides: Formed by the reaction with amines.
Oligonucleotides: Synthesized using this compound as a coupling reagent.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride
- Mesitylenesulfonyl chloride
- 2,4,6-Triisopropylphenylsulfonyl chloride
Uniqueness
2,4,6-Triisopropylbenzenesulfonyl chloride is unique due to its high reactivity and selectivity in sulfonylation reactions. It is particularly useful in the synthesis of complex molecules, such as oligonucleotides, where precise control over reaction conditions is required .
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPYIBBSTJFDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215827 | |
Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6553-96-4 | |
Record name | 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6553-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006553964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6553-96-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Triisopropylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triisopropylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIISOPROPYLBENZENESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ3QZX6G4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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